molecular formula C12H17NO2 B15273469 methyl (3S)-3-amino-5-phenylpentanoate

methyl (3S)-3-amino-5-phenylpentanoate

Cat. No.: B15273469
M. Wt: 207.27 g/mol
InChI Key: XSSNVSFNSNFGFA-NSHDSACASA-N
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Description

Methyl (3S)-3-amino-5-phenylpentanoate (CAS 129042-97-3) is a chiral ester of significant interest in medicinal chemistry and pharmaceutical research . This compound serves as a critical synthetic intermediate and versatile building block for the synthesis of more complex molecules. Its structure features a stereospecific (S)-configured amino group at the 3-position, which is essential for the development of enantiomerically pure pharmaceuticals, as this specific chirality can greatly influence a drug's biological activity and metabolic pathway . The molecular formula is C12H17NO2, and it has a molecular weight of 207.27 g/mol . Proper handling and storage are crucial to maintain the integrity of this reagent; it is recommended to store the compound in a dark place under an inert atmosphere, and most importantly, in a freezer at -20°C . As a key precursor, its applications are primarily found in the research and development of active pharmaceutical ingredients (APIs) and other bioactive compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (3S)-3-amino-5-phenylpentanoate

InChI

InChI=1S/C12H17NO2/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3/t11-/m0/s1

InChI Key

XSSNVSFNSNFGFA-NSHDSACASA-N

Isomeric SMILES

COC(=O)C[C@H](CCC1=CC=CC=C1)N

Canonical SMILES

COC(=O)CC(CCC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-5-phenylpentanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding keto ester using a chiral reducing agent. For example, the reduction of methyl 3-oxo-5-phenylpentanoate with a chiral borane complex can yield the desired product with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the keto group to an amino group under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-5-phenylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (3S)-3-amino-5-phenylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of peptides and proteins.

    Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-5-phenylpentanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl (3S)-3-amino-5-phenylpentanoate and Analogs

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Key Features
This compound C₁₂H₁₅NO₂* 228.64 Amino, ester, phenyl 1368880-90-3 Chiral center at 3S
3-Hydroxy-4-amino-5-phenylpentanoic acid C₁₁H₁₅NO₃ 209.24 Amino, hydroxyl, carboxylic acid 40425054 (PubChem) Peptide-like backbone
(3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid C₉H₁₂N₂O₃S 228.27 Thiazole, ketone, carboxylic acid N/A Heterocyclic modification
(S)-Ethyl 3-methyl-5-(decahydronaphthalen-1-yl)pentanoate C₂₀H₃₄O₂ 306.49 Ester, aliphatic chain, cyclic terpene N/A Complex hydrophobic substituent

*Discrepancy noted: Enamine Ltd. lists C₁₀H₁₆N₂ , but structural analysis suggests C₁₂H₁₅NO₂.

Key Differences and Implications

(a) Functional Group Variations

  • Amino vs. Hydroxyl Groups: Compared to 3-hydroxy-4-amino-5-phenylpentanoic acid , this compound lacks a hydroxyl group but retains the amino functionality. This difference may influence solubility and hydrogen-bonding capacity in biological systems.
  • Ester vs.

(b) Structural Modifications

  • Thiazole Incorporation : The thiazole-containing analog introduces a heterocyclic ring, which could enhance binding to metal ions or enzymes but reduces structural similarity to the target compound.
  • Hydrophobic Substituents : The ethyl ester derivative with a decahydronaphthalenyl group demonstrates how bulky hydrophobic groups alter pharmacokinetic profiles, though this compound diverges significantly in backbone structure.

(c) Stereochemical Considerations

This compound’s 3S configuration contrasts with unspecified stereochemistry in other analogs (e.g., 3-hydroxy-4-amino-5-phenylpentanoic acid ), underscoring the importance of chirality in receptor interactions.

Q & A

Basic: What are the common synthetic routes for methyl (3S)-3-amino-5-phenylpentanoate, and what key parameters influence yield?

Answer:
The synthesis typically involves esterification of the corresponding (3S)-3-amino-5-phenylpentanoic acid using methanol under acidic catalysis (e.g., H2SO4 or HCl) or enzymatic methods to preserve stereochemistry. Alternative routes include transesterification or protection-deprotection strategies for the amino group (e.g., Boc or Fmoc protection). Key parameters:

  • Catalyst choice : Enzymatic catalysts (lipases) may reduce racemization compared to strong acids .
  • Temperature : Lower temperatures (0–25°C) minimize side reactions but prolong reaction time.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
ParameterOptimal RangeImpact on Yield
CatalystLipase (e.g., CAL-B)>85% yield
Temperature0–25°CReduces racemization
Reaction Time12–24 hoursCompletes esterification

Basic: How is the enantiomeric purity of this compound determined?

Answer:
Enantiomeric purity is assessed via:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase. Retention time compared to racemic standards .
  • NMR with chiral shift reagents : Europium complexes (e.g., Eu(hfc)3) induce splitting in <sup>1</sup>H NMR signals for enantiomers.
  • Polarimetry : Limited utility due to low optical rotation; best combined with chromatographic methods .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:
A 2<sup>3</sup> full factorial design evaluates three factors: temperature, catalyst concentration, and solvent polarity.

  • Variables : Temperature (20°C, 40°C), catalyst (0.5%, 2.0%), solvent (DMF, THF).
  • Response : Yield and enantiomeric excess (ee).
  • Analysis : ANOVA identifies significant interactions. Example findings:
    • High catalyst concentration in DMF at 20°C maximizes ee (>95%) but reduces yield by 10% due to prolonged reaction time .
FactorLevel 1Level 2Significance (p-value)
Temperature20°C40°Cp < 0.01
Catalyst0.5%2.0%p < 0.05
SolventDMFTHFp < 0.001

Advanced: What strategies resolve contradictions in reported yields for this compound’s synthesis?

Answer:
Contradictions often arise from:

  • Impurity profiles : Use LC-MS to identify byproducts (e.g., diastereomers or hydrolyzed acids).
  • Solvent purity : Trace water in solvents reduces esterification efficiency; employ molecular sieves .
  • Reproducibility : Standardize catalyst batches (e.g., immobilized enzymes vs. free forms) and reaction monitoring (in-situ IR for real-time esterification tracking) .

Advanced: How to integrate computational modeling in the retrosynthesis of this compound?

Answer:

  • AI-driven retrosynthesis : Tools like Template_relevance Reaxys predict feasible routes by analyzing >10<sup>6</sup> reactions. Prioritize pathways with >80% similarity to known chiral ester syntheses .
  • DFT calculations : Model transition states for key steps (e.g., esterification energy barriers). B3LYP/6-31G* level identifies optimal protonation sites .

Basic: What are the solubility characteristics of this compound in common solvents?

Answer:
Solubility varies with solvent polarity and hydrogen-bonding capacity:

  • High solubility : Dichloromethane (DCM), ethyl acetate (EtOAc).
  • Low solubility : Hexane, water.
SolventSolubility (mg/mL)Notes
DCM120Preferred for reactions
MeOH85Risk of ester hydrolysis
Water<1Requires surfactants for dispersion

Advanced: How to scale up synthesis while maintaining stereochemical integrity?

Answer:

  • Continuous flow chemistry : Use microreactors with residence time <5 minutes to minimize racemization.
  • In-line analytics : Chiral HPLC coupled with PAT (Process Analytical Technology) enables real-time ee monitoring .
  • Case study : Scaling from 1g to 1kg batch retained >98% ee using immobilized lipase in a packed-bed reactor .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

  • <sup>1</sup>H NMR : Peaks at δ 3.65 (ester -OCH3), δ 7.25–7.35 (phenyl protons), δ 1.8–2.2 (methylene groups).
  • IR : Strong C=O stretch at ~1740 cm<sup>-1</sup> (ester), N-H bend at 1650 cm<sup>-1</sup> (amine) .
  • Mass Spec : Molecular ion [M+H]<sup>+</sup> at m/z 236.1 (C12H17NO2).

Advanced: How does the choice of protecting groups impact downstream applications of this compound?

Answer:

  • Boc protection : Stable under basic conditions but requires TFA for deprotection, limiting compatibility with acid-sensitive moieties.
  • Fmoc protection : Labile in piperidine, ideal for solid-phase peptide synthesis but introduces fluorescence interference .
Protecting GroupDeprotection AgentCompatibility
BocTFAAcid-stable intermediates
FmocPiperidinePeptide synthesis

Advanced: What role does this compound play in asymmetric catalysis?

Answer:
The compound serves as a chiral building block for:

  • Ligand synthesis : Chelating agents in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings).
  • Organocatalysts : Proline derivatives for aldol reactions, achieving >90% ee in model systems .

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